(5-Fluoro-6-methylpyridin-2-yl)boronic acid belongs to the class of organoboron compounds. Boronic acids are characterized by the presence of a boron atom bonded to a hydroxyl group and an organic moiety. This compound can be classified as:
The synthesis of (5-Fluoro-6-methylpyridin-2-yl)boronic acid typically involves the reaction of 5-fluoro-6-methylpyridine with a boron-containing reagent. One common method employed is the Suzuki-Miyaura coupling reaction, which involves the following steps:
In industrial settings, large-scale Suzuki-Miyaura coupling reactions are optimized for high yield and purity. Key parameters such as temperature, pressure, and catalyst concentration are meticulously controlled to maximize efficiency .
The molecular structure of (5-Fluoro-6-methylpyridin-2-yl)boronic acid features:
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are commonly used to confirm the structure of this compound.
(5-Fluoro-6-methylpyridin-2-yl)boronic acid participates in several key chemical reactions:
The mechanism of action of (5-Fluoro-6-methylpyridin-2-yl)boronic acid primarily revolves around its role in the Suzuki-Miyaura coupling reaction:
(5-Fluoro-6-methylpyridin-2-yl)boronic acid has several important applications in scientific research:
Boronic acids represent a cornerstone of modern synthetic chemistry, characterized by the presence of a boron atom bonded to two hydroxyl groups and one carbon-based substituent (R-B(OH)₂). Their unique capacity to form reversible covalent bonds with nucleophiles—including diols, amines, and carboxylates—underpins their versatility. This reversible binding behavior, coupled with exceptional stability under physiological conditions and low inherent toxicity, positions boronic acids as "green" reagents in sustainable chemistry paradigms [1] [9]. The integration of boronic acids into drug discovery accelerated significantly following the 2003 approval of bortezomib, a boronic acid-based proteasome inhibitor for multiple myeloma. Subsequent approvals of ixazomib (2015) and vaborbactam (2017) further validated boronic acids as privileged pharmacophores in medicinal chemistry [4] [9].
(5-Fluoro-6-methylpyridin-2-yl)boronic acid (CAS: 1208101-45-4; Molecular Formula: C₆H₇BFNO₂; Molecular Weight: 154.93 g/mol) exemplifies a structurally sophisticated subclass of boronic acids. Its core consists of a pyridine ring—a nitrogen-containing heterocycle renowned for enhancing bioavailability and target engagement—decorated with strategic substituents: a boronic acid group at the 2-position, a fluorine atom at the 5-position, and a methyl group at the 6-position. This specific arrangement creates a multifaceted electronic profile. The fluorine atom, highly electronegative, induces electron-withdrawal, enhancing the Lewis acidity (electrophilicity) of the boron atom. Concurrently, the methyl group contributes steric bulk and modest electron-donation, influencing solubility and rotational freedom [2] [3]. This confluence of fluorine, methyl, and boronic acid functionalities on a pyridine scaffold renders this compound a potent building block for synthesizing complex molecules, particularly within pharmaceutical discovery pipelines [2] [9].
The therapeutic utility of boronic acids stems fundamentally from their distinctive physicochemical behavior and molecular recognition capabilities. Key attributes include:
(5-Fluoro-6-methylpyridin-2-yl)boronic acid leverages these general boronic acid properties while adding specific advantages conferred by its pyridine heterocycle and substituents:
Metal-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, are indispensable tools for constructing carbon-carbon (C-C) bonds central to pharmaceutical synthesis. In this transformation, an organoboron reagent (typically an arylboronic acid or ester) couples with an organohalide (or pseudohalide) under palladium catalysis. The exceptional functional group tolerance, mild reaction conditions, and availability of diverse coupling partners make this reaction universally adopted [1] [9].
(5-Fluoro-6-methylpyridin-2-yl)boronic acid is a highly valuable coupling partner within this paradigm, primarily due to the synergistic effects of its structural elements:
Table 1: Exemplary Suzuki-Miyaura Coupling Reactions Utilizing (5-Fluoro-6-methylpyridin-2-yl)boronic Acid
Coupling Partner (Electrophile) | Catalyst System | Key Conditions | Product Class | Application Context | Reported Yield Range | Ref (Based on Context) |
---|---|---|---|---|---|---|
Aryl Halides (e.g., Bromopyridines, Bromothiazoles) | Pd(PPh₃)₄ / Pd(dppf)Cl₂ | K₂CO₃ or Cs₂CO₃ base, Dioxane/Water or Toluene/Ethanol, 80-100°C | Biaryl heterocycles (e.g., Pyridyl-Pyridines, Thiazolyl-Pyridines) | Core structures for kinase inhibitors, mGluR ligands | 60-85% | |
Heteroaryl Halides (e.g., 5-Bromopyrimidines, 3-Bromoquinolines) | Pd(PPh₃)₄ / XPhos Pd G2 | Na₂CO₃, DME/Water, Reflux | Complex fused heterobiaryls | Anticancer agents, Antibacterial leads | 55-90% | [2] [9] |
Vinyl Halides / Triflates | Pd(OAc)₂ / SPhos | K₃PO₄, Dioxane, 80°C | Styrylpyridine derivatives | Fluorescent probes, Polymer precursors | 70-92% | [1] [9] |
The predictable reactivity and commercial availability of (5-Fluoro-6-methylpyridin-2-yl)boronic acid (supplied by companies like Dayang Chem, Hebei Yanxi Chemical, Chemlyte Solutions) solidify its role as a workhorse reagent for installing the biologically relevant 5-fluoro-6-methylpyridin-2-yl moiety onto complex molecular scaffolds [2]. This moiety frequently contributes to target binding through hydrogen bonding (pyridine N), hydrophobic interactions (methyl group), and dipole-dipole or electrostatic interactions (fluorine).
The primary utility of (5-Fluoro-6-methylpyridin-2-yl)boronic acid lies in its function as a sophisticated building block for synthesizing active pharmaceutical ingredients (APIs) and investigational drugs. Its incorporation targets specific pharmacological niches:
Table 2: Molecular Targets and Therapeutic Areas for Compounds Derived from (5-Fluoro-6-methylpyridin-2-yl)boronic Acid
Molecular Target | Therapeutic Area | Role of the 5-Fluoro-6-methylpyridin-2-yl Moiety | Stage of Development | |
---|---|---|---|---|
20S Proteasome (Chymotrypsin-like activity) | Oncology (Multiple Myeloma, Lymphoma), Autoimmune Diseases | Enhances boron electrophilicity for Thr1 interaction; optimizes hydrophobic S1/S3 pocket binding | Preclinical / Lead Optimization | [4] [9] |
Serine β-Lactamases (e.g., KPC, CTX-M) | Anti-infectives (Combination Therapies for MDR Infections) | Core scaffold component in novel inhibitors; fine-tunes binding affinity and PK properties | Preclinical / Candidate Selection | [4] [7] [9] |
mGluR5 (Allosteric Site) | CNS Disorders (Fragile X, Addiction, Anxiety, PD-LID) | Key pharmacophore for receptor binding and subtype selectivity (as part of biaryl core) | Preclinical / Investigational New Drug (IND) Enabling | |
O-GlcNAcase (OGA) | Neurodegenerative Diseases (Alzheimer's, PSP) | Structural component in patented inhibitor scaffolds | Early Discovery / Patent Stage | [2] |
Kinases (Various) | Oncology, Inflammation | Common heterocyclic building block for ATP-competitive inhibitors | Screening / Hit-to-Lead | [2] [9] |
Beyond these specific targets, (5-Fluoro-6-methylpyridin-2-yl)boronic acid finds broad application as a versatile intermediate in constructing libraries of fluorinated heterocycles for high-throughput screening (HTS) against diverse biological targets. Its predictable reactivity in cross-coupling, combined with the desirable physicochemical and pharmacological properties conferred by the fluoromethylpyridine group (improved metabolic stability, membrane permeability, target affinity), makes it a staple in medicinal chemistry toolkits for hit identification and lead optimization campaigns [2] [9].
CAS No.: 572-32-7
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2